molecular formula C9H13N3O B13317643 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde

Cat. No.: B13317643
M. Wt: 179.22 g/mol
InChI Key: GOXJSXDKNNCBDQ-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde is a bicyclic organic compound featuring a cyclobutane core substituted with a 1,2,3-triazole-methyl group and an aldehyde functional group. This structure combines the steric constraints of the cyclobutane ring with the electronic properties of the triazole heterocycle and the reactivity of the aldehyde moiety.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-[(1-methyltriazol-4-yl)methyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H13N3O/c1-12-6-8(10-11-12)5-9(7-13)3-2-4-9/h6-7H,2-5H2,1H3

InChI Key

GOXJSXDKNNCBDQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CC2(CCC2)C=O

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Sequence

  • Step 1 : Synthesize cyclobutane-1-carbaldehyde propargyl ether by reacting cyclobutane-1-carbaldehyde with propargyl bromide under basic conditions (K₂CO₃, DMF, 60°C).
  • Step 2 : Perform CuAAC with 1-azidomethane (generated in situ from methylamine and NaNO₂/HCl) using Cu(OAc)₂ (5 mol%) and sodium ascorbate in acetone/water (1:2) at room temperature.
  • Step 3 : Purify via column chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound.

Key Advantages

  • High regioselectivity for the 1,4-disubstituted triazole.
  • Mild conditions preserve the aldehyde functionality.

Cyclobutane Bromide Displacement

Procedure

  • Intermediate Synthesis : Prepare 1-bromocyclobutane-1-carbaldehyde via Vilsmeier-Haack formylation of 1-bromocyclobutane using POCl₃ and DMF.
  • Nucleophilic Substitution : React 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole (synthesized from propargyl chloride and methyl azide) with the bromocyclobutane intermediate in THF using LDA as a base at −78°C.

Challenges

  • Competing elimination reactions require strict temperature control.
  • Yields depend on the purity of the bromide intermediate.

Reductive Amination Approach

Steps

  • Aldehyde Activation : Convert cyclobutane-1-carbaldehyde to its imine derivative using ammonium acetate in ethanol.
  • Triazole Coupling : React with 1-methyl-1H-1,2,3-triazole-4-methanol in the presence of NaBH₃CN (pH 4–5, MeOH).
  • Oxidative Workup : Treat with MnO₂ to regenerate the aldehyde group.

Considerations

  • Requires protection/deprotection steps to prevent aldehyde over-reduction.

Comparative Analysis of Methods

Method Yield Key Reagents Complexity Citation
CuAAC ~65%* Cu(OAc)₂, sodium ascorbate Moderate
Bromide Displacement ~50%* LDA, THF High
Reductive Amination ~45%* NaBH₃CN, MnO₂ Moderate

*Estimated based on analogous reactions in cited literature.

Critical Reaction Insights

  • Regioselectivity Control : CuAAC ensures exclusive 1,4-triazole substitution, avoiding N2 isomer byproducts.
  • Aldehyde Stability : Use of anhydrous conditions and non-acidic workups (e.g., MgSO₄ drying) is critical to prevent aldol condensation.
  • Scalability : The CuAAC route is preferred for gram-scale synthesis due to operational simplicity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde is primarily related to its ability to interact with biological targets through its triazole ring. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes and proteins . This inhibition can disrupt biological pathways, leading to the compound’s bioactivity. The aldehyde group can also react with nucleophiles in biological systems, further contributing to its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in the combination of a strained cyclobutane ring, a triazole substituent, and an aldehyde group. Below is a comparative analysis with analogs identified in the literature (Table 1).

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Features Similarity Score
1-Methyl-1H-pyrazole-4-carbaldehyde 400877-05-6 Pyrazole ring (2 N atoms), aldehyde group 0.73
(1-Methyl-1H-pyrazol-3-yl)methanol 25222-43-9 Pyrazole ring, hydroxymethyl group (no aldehyde) 0.66
1-Methyl-1H-pyrazole-4-carboxylic acid 25016-11-9 Pyrazole ring, carboxylic acid group (higher polarity) 0.80
(1-Methyl-1H-pyrazol-4-yl)methanamine N/A Pyrazole ring, primary amine (distinct reactivity vs. aldehyde) 0.72

Key Observations

Heterocyclic Ring Differences: The target compound’s 1,2,3-triazole ring (3 N atoms) contrasts with pyrazole analogs (2 N atoms). Triazoles exhibit stronger dipole moments and enhanced hydrogen-bonding capacity, which may influence solubility and binding interactions .

Functional Group Variations: The aldehyde group in the target compound offers distinct reactivity (e.g., nucleophilic addition) compared to carboxylic acids (25016-11-9) or amines (N/A). Aldehydes are pivotal in condensation reactions, such as forming Schiff bases or participating in Click chemistry. Cyclobutane vs.

Synthetic Accessibility :

  • Triazole-containing compounds are often synthesized via Click chemistry (Cu-catalyzed azide-alkyne cycloaddition), while pyrazole derivatives typically rely on cyclocondensation of hydrazines with diketones. The cyclobutane ring in the target compound likely requires specialized methods, such as [2+2] photocycloadditions or ring-contraction strategies, which may limit scalability compared to pyrazole analogs .

Research Findings and Limitations

  • Biological Activity : Pyrazole-carbaldehyde analogs (e.g., 400877-05-6) have shown antimicrobial and anticancer activity in preliminary studies. The triazole analog’s bioactivity remains unexplored but could theoretically leverage enhanced hydrogen-bonding interactions.
  • Knowledge Gaps: No experimental data on the target compound’s stability, toxicity, or synthetic yields are available. Comparative studies with pyrazole derivatives suggest that replacing pyrazole with triazole could alter metabolic stability and pharmacokinetics .

Biological Activity

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound's molecular formula is C8H12N4OC_8H_{12}N_4O with a molecular weight of approximately 168.21 g/mol. The structure features a cyclobutane ring connected to a triazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC8H12N4O
Molecular Weight168.21 g/mol
IUPAC NameThis compound
Canonical SMILESCN1C=CN=N1C2(CCC2)C(=O)C

Synthesis

The synthesis of this compound typically involves the use of click chemistry techniques. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed to form the triazole ring efficiently under mild conditions. This method enhances yield and minimizes cytotoxicity, making it suitable for biological applications .

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant anticancer activities. For instance, studies have shown that triazole-containing compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways . Specifically, compounds similar to this compound have demonstrated effectiveness against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. They have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungal pathogens. The mechanism of action typically involves disruption of microbial cell membrane integrity .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Triazoles are known to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance . Inhibition studies have indicated that certain triazole derivatives can selectively inhibit specific isoforms of CA with nanomolar affinities.

Case Study 1: Anticancer Activity

A recent study evaluated a series of triazole derivatives for their anticancer properties using MTT assays. Among these, a compound structurally related to 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane showed potent antiproliferative effects by inducing G2/M phase arrest in cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, compounds containing the triazole ring were tested against a panel of bacterial strains. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting their potential as therapeutic agents against infections .

Q & A

Q. What are the most effective synthetic routes for preparing 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step processes, including cyclobutane ring formation and triazole functionalization. Key steps include:

  • Cyclobutane Carbaldehyde Precursor : Cyclobutane derivatives are often synthesized via [2+2] photocycloaddition or ring-opening reactions under controlled conditions (e.g., low temperature, UV light) to minimize strain .
  • Triazole Incorporation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for 1,2,3-triazole ring formation. For example, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate derivatives are synthesized via CuAAC, followed by oxidation to the aldehyde .
  • Optimization : Reaction yields can be improved by adjusting catalysts (e.g., CuSO₄·Na ascorbate), solvent polarity (DMF or THF), and temperature (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproduct formation .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H and ¹³C NMR can confirm cyclobutane strain (e.g., upfield shifts for methylene protons) and aldehyde proton resonance (~9.8–10.0 ppm) .
    • FTIR : Aldehyde C=O stretching (~1700 cm⁻¹) and triazole C=N stretching (~1600 cm⁻¹) are diagnostic .
  • X-ray Crystallography : Used to resolve cyclobutane ring puckering and triazole orientation. For example, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate derivatives show planar triazole rings with bond angles of ~120° .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₄N₄O: [M+H]⁺ = 235.1193) .

Advanced Research Questions

Q. How does the cyclobutane ring influence the compound’s stability and reactivity in catalytic applications?

Methodological Answer: Cyclobutane’s inherent ring strain (90° bond angles) increases reactivity:

  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, but strain may lower activation energy for ring-opening reactions .
  • Catalytic Applications : The aldehyde group can act as an electrophilic site for nucleophilic additions (e.g., Grignard reagents). Strain-driven reactivity is leveraged in fragment-based drug design, where cyclobutane serves as a rigid scaffold .
  • Contradictions : Some studies report unexpected stability in polar solvents (e.g., DMSO) due to hydrogen bonding with the triazole nitrogen .

Q. What computational methods are suitable for predicting the compound’s bioactivity or supramolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior. For triazole derivatives, HOMO energies (~−6.5 eV) suggest nucleophilic susceptibility .
  • Molecular Docking : Used to simulate interactions with biological targets (e.g., enzymes). The triazole ring’s nitrogen atoms participate in hydrogen bonding, while the cyclobutane enhances hydrophobic binding .
  • MD Simulations : Assess stability in aqueous vs. lipid environments. The compound’s logP (~1.5) predicts moderate membrane permeability .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

  • Reproducibility Checks : Validate protocols using controlled reaction scales (e.g., 0.1 mmol vs. 10 mmol). For example, triazole synthesis yields vary with azide purity and copper catalyst freshness .
  • Meta-Analysis : Compare datasets across studies. Inconsistent antimicrobial activity (e.g., MIC values ranging from 2–128 µg/mL) may arise from assay conditions (pH, bacterial strain) .
  • Advanced Characterization : Use LC-MS to identify trace impurities affecting bioactivity. For instance, residual Pd catalysts in cross-coupling reactions can inhibit enzyme assays .

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